2-Propanol, 1-(1-methyl-2-propoxyethoxy)-
Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, also known as Butyl Dipropasol Solvent, is the polymer phase in various resin types . This compound is compatible with many different resin types and has a strong partitioning to the polymer phase .
Mode of Action
2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, or Butyl Dipropasol Solvent, interacts with its targets by acting as a coalescent in water-borne latex systems . It has a high polymer plasticizing efficiency, a large molecular size that contributes to greater polymer mobility, and a relatively slow evaporation rate . These properties allow it to improve the film-forming property of coatings .
Biochemical Pathways
The compound 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, also known as Butyl Dipropasol Solvent, affects the biochemical pathways related to film formation in coatings. It improves the viscosity of the water-based coating system, especially the multi-solvent system . It also improves the defoaming of water-based coatings, which is helpful for defoaming both in production and construction .
Pharmacokinetics
The ADME properties of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, or Butyl Dipropasol Solvent, include a density of 0.913g/mL at 25°C, a boiling point of 222-232°C, and a water solubility of 40g/L at 25℃ . Its vapor pressure is 4Pa at 20℃ . These properties impact the bioavailability of the compound in its applications.
Result of Action
The molecular and cellular effects of the action of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, also known as Butyl Dipropasol Solvent, include improved film-forming properties and viscosity in water-based coatings . It also enhances the defoaming of these coatings during production and construction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)-, or Butyl Dipropasol Solvent. For instance, its solubility in water (40g/L at 25℃) and vapor pressure (4Pa at 20℃) can be affected by temperature . Furthermore, it is stable and combustible, but incompatible with strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
2-Propanol, 1-(1-methyl-2-propoxyethoxy)- plays a significant role in biochemical reactions, particularly as a solvent that can influence the solubility and reactivity of other biomolecules. It interacts with various enzymes, proteins, and other biomolecules, affecting their activity and stability. For instance, it can act as a co-solvent in enzymatic reactions, enhancing the solubility of hydrophobic substrates and thereby increasing the reaction rate . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and van der Waals interactions with biomolecules.
Cellular Effects
The effects of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- on various types of cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, it can modulate cell signaling pathways by interacting with membrane proteins and receptors, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- exerts its effects through various binding interactions with biomolecules. It can bind to enzymes and either inhibit or activate their activity, depending on the specific enzyme and the context of the reaction . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects on cellular function, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include cellular damage, oxidative stress, and disruption of metabolic processes .
Metabolic Pathways
2-Propanol, 1-(1-methyl-2-propoxyethoxy)- is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For example, it can be metabolized by liver enzymes, leading to the production of metabolites that can further influence cellular function .
Transport and Distribution
Within cells and tissues, 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s solubility properties enable it to diffuse across cell membranes and reach various intracellular targets .
Subcellular Localization
The subcellular localization of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can influence protein folding and metabolic processes .
Preparation Methods
The synthesis of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- typically involves the reaction of propylene oxide with propanol in the presence of a catalyst. The reaction conditions include moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Propanol, 1-(1-methyl-2-propoxyethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Propanol, 1-(1-methyl-2-propoxyethoxy)- has several scientific research applications:
Biology: Its emulsifying and dispersing properties make it useful in biological assays and experiments.
Medicine: It is employed in the formulation of pharmaceutical products due to its solvent properties.
Industry: It is widely used in the production of paints, coatings, and personal care products.
Comparison with Similar Compounds
2-Propanol, 1-(1-methyl-2-propoxyethoxy)- can be compared with similar compounds such as:
Dipropylene glycol methyl ether: Similar in structure but with a methyl group instead of a propyl group.
Propylene glycol methyl ether: A simpler glycol ether with a single propylene glycol unit.
Butyl dipropasol solvent: Another glycol ether with a butyl group instead of a propyl group.
The uniqueness of 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- lies in its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a solvent and emulsifying agent in various applications .
Properties
IUPAC Name |
1-(1-propoxypropan-2-yloxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-4-5-11-7-9(3)12-6-8(2)10/h8-10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZPLQKRXDBPEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(C)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033276 | |
Record name | Butyl dipropasol solvent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3033276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with an odor of ether; [Dow Chemical MSDS] | |
Record name | 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dipropylene glycol monopropyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19023 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.08 [mmHg] | |
Record name | Dipropylene glycol monopropyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19023 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
29911-27-1 | |
Record name | 1-(1-Methyl-2-propoxyethoxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29911-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1-Methyl-2-propoxyethoxy)2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029911271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1-(1-methyl-2-propoxyethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl dipropasol solvent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3033276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-methyl-2-propoxyethoxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(1-METHYL-2-PROPOXYETHOXY)2-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KVZ6BMU0K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.